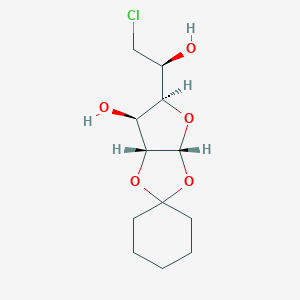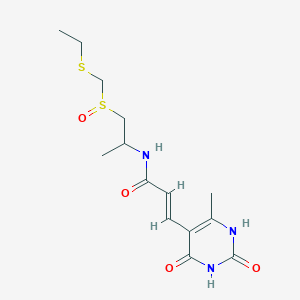
N-isobutyl-2-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Isobutyl-2-phenylpropanamide (IBUPAM) is a synthetic compound that belongs to the class of amides. It is widely used in the field of medicinal chemistry due to its potential therapeutic properties. IBUPAM has gained significant attention in recent years due to its various applications in scientific research.
科学研究应用
N-isobutyl-2-phenylpropanamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit analgesic, anti-inflammatory, and anticonvulsant activities in animal models. Additionally, N-isobutyl-2-phenylpropanamide has been investigated for its potential use in the treatment of neuropathic pain, anxiety, and depression. It has also been studied for its effects on the central nervous system and its potential use as a neuroprotective agent.
作用机制
The exact mechanism of action of N-isobutyl-2-phenylpropanamide is not fully understood. However, it has been proposed that N-isobutyl-2-phenylpropanamide acts as a modulator of the GABA-A receptor, which is responsible for inhibitory neurotransmission in the brain. N-isobutyl-2-phenylpropanamide is believed to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission and a reduction in neuronal excitability.
Biochemical and Physiological Effects:
N-isobutyl-2-phenylpropanamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, N-isobutyl-2-phenylpropanamide has been shown to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine. It has also been found to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been shown to be effective in various animal models, making it a useful tool for studying the central nervous system. However, N-isobutyl-2-phenylpropanamide also has some limitations. Its mechanism of action is not fully understood, and it may have off-target effects on other receptors. Additionally, its effects may vary depending on the animal model used and the dosage administered.
未来方向
There are several future directions for research on N-isobutyl-2-phenylpropanamide. One area of interest is its potential use in the treatment of neuropathic pain. Additionally, N-isobutyl-2-phenylpropanamide may have applications in the treatment of anxiety and depression. Further research is needed to fully understand its mechanism of action and to investigate its potential off-target effects. Additionally, the development of more selective compounds based on N-isobutyl-2-phenylpropanamide may lead to the discovery of new therapeutic agents for various neurological disorders.
Conclusion:
In conclusion, N-Isobutyl-2-phenylpropanamide is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic properties. It has been extensively studied for its effects on the central nervous system and its potential use as a therapeutic agent. N-isobutyl-2-phenylpropanamide has several advantages for use in lab experiments, but also has some limitations. Further research is needed to fully understand its mechanism of action and to investigate its potential therapeutic applications.
合成方法
N-isobutyl-2-phenylpropanamide can be synthesized through a multi-step process starting from commercially available materials. The synthesis involves the condensation of isobutyryl chloride and benzylamine, followed by reduction with sodium borohydride. The final product, N-isobutyl-2-phenylpropanamide, is obtained after purification through recrystallization.
属性
产品名称 |
N-isobutyl-2-phenylpropanamide |
|---|---|
分子式 |
C13H19NO |
分子量 |
205.3 g/mol |
IUPAC 名称 |
N-(2-methylpropyl)-2-phenylpropanamide |
InChI |
InChI=1S/C13H19NO/c1-10(2)9-14-13(15)11(3)12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3,(H,14,15) |
InChI 键 |
ROIMNKGFRQUDBH-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
规范 SMILES |
CC(C)CNC(=O)C(C)C1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[2-Hydroxyethyl(propan-2-yl)amino]-1,1-diphenylpent-3-yn-1-ol](/img/structure/B220214.png)
![6-[Bis(2-hydroxyethyl)amino]-2-methyl-3-phenylhex-4-yn-3-ol](/img/structure/B220216.png)


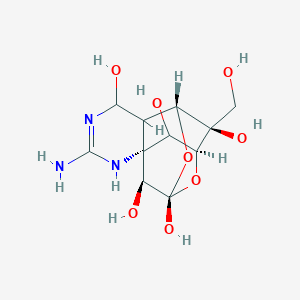
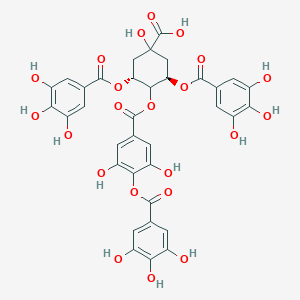
![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
![6-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridine-2-carboxamide](/img/structure/B220278.png)
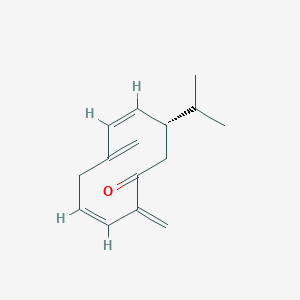
![[[(2R,3S,4R,5R)-5-[6-amino-8-(4-bromo-2,3-dioxobutyl)sulfanylpurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B220323.png)
